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Compound of Interest

Compound Name: 5-Bromo-2-fluoropyridine

Cat. No.: B045044 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a

Versatile Synthetic Building Block

In the landscape of pharmaceutical and materials science synthesis, the selection of

appropriate building blocks is paramount to achieving desired molecular architectures and

optimizing reaction efficiencies. 5-Bromo-2-fluoropyridine has emerged as a highly versatile

reagent, offering a unique combination of reactivity that allows for sequential and site-selective

functionalization. This guide provides a comprehensive cost-benefit analysis of utilizing 5-
Bromo-2-fluoropyridine in synthesis, with objective comparisons to alternative reagents and

supported by experimental data.

Strategic Advantages of 5-Bromo-2-fluoropyridine
5-Bromo-2-fluoropyridine's utility stems from the differential reactivity of its two halogen

substituents. The fluorine atom at the 2-position is highly activated towards nucleophilic

aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen.

Conversely, the bromine atom at the 5-position is amenable to a wide range of palladium-

catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This orthogonal

reactivity allows for a stepwise and controlled introduction of various substituents, making it a

valuable scaffold in the synthesis of complex molecules, including active pharmaceutical

ingredients (APIs) and materials for organic light-emitting diodes (OLEDs).[1]
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Comparative Analysis: Performance in Key
Reactions
To provide a clear comparison, the following tables summarize quantitative data for the

performance of 5-Bromo-2-fluoropyridine against its common alternatives in two principal

reaction types: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.

Table 1: Nucleophilic Aromatic Substitution (SNAr) with
Amines

Substra
te

Nucleop
hile

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

Ref.

5-Bromo-

2-

fluoropyri

dine

Piperidin

e
K₂CO₃ DMSO 100 12 ~95 [2]

5-Bromo-

2-

chloropyr

idine

Piperidin

e
K₂CO₃ DMSO 120 24 ~70-80 [3]

2-Bromo-

5-

fluoropyri

dine

Piperidin

e
K₂CO₃ DMSO 100 12 ~90 [3]

Analysis: The data clearly indicates the superior reactivity of the 2-fluoro substituent in SNAr

reactions compared to a 2-chloro substituent, leading to higher yields under milder conditions.

The high electronegativity of fluorine facilitates the initial nucleophilic attack and stabilizes the

Meisenheimer intermediate.[3]

Table 2: Suzuki-Miyaura Cross-Coupling with
Phenylboronic Acid
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Substr
ate

Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

Ref.

5-

Bromo-

2-

fluoropy

ridine

Pd(OAc

)₂ (2)

SPhos

(4)
K₃PO₄

Toluene

/H₂O
100 12 85-95 [4]

5-

Chloro-

2-

fluoropy

ridine

Pd₂(dba

)₃ (2)

XPhos

(4)
K₃PO₄

Dioxan

e/H₂O
110 18 70-80 [5]

5-Iodo-

2-

fluoropy

ridine

Pd(PPh

₃)₄ (5)
- Na₂CO₃

DMF/H₂

O
90 8 >95 [6]

Analysis: In Suzuki-Miyaura reactions, the reactivity trend of the halide is generally I > Br > Cl.

[5] While 5-Iodo-2-fluoropyridine offers the highest reactivity, 5-Bromo-2-fluoropyridine
provides a good balance of reactivity and stability, often at a lower cost than the iodo-analogue,

making it a cost-effective choice for many applications.

Cost-Benefit Analysis
The choice of reagent is often a balance between cost, reactivity, and availability. The following

table provides an estimated cost comparison for 5-Bromo-2-fluoropyridine and its

alternatives. Prices are based on current listings from major chemical suppliers and may vary.

Table 3: Cost Comparison of Dihalopyridines
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Compound CAS Number Supplier Example
Price (USD/g) for
10g

5-Bromo-2-

fluoropyridine
766-11-0 Sigma-Aldrich ~3.43

5-Chloro-2-

fluoropyridine
31181-89-2 Sigma-Aldrich ~4.50

5-Iodo-2-

fluoropyridine
171197-80-1 Sigma-Aldrich ~13.50

2-Bromo-5-

fluoropyridine
41404-58-4 Sigma-Aldrich ~5.20

Analysis: 5-Bromo-2-fluoropyridine is often the most cost-effective option among the

dihalopyridines that allow for versatile, sequential functionalization. While 5-Iodo-2-

fluoropyridine offers higher reactivity in cross-coupling, its significantly higher cost may not be

justifiable for all applications, especially in large-scale synthesis.

Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for reproducibility and

further investigation.

Protocol 1: Nucleophilic Aromatic Substitution of 5-
Bromo-2-fluoropyridine with Piperidine
Procedure:

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-
Bromo-2-fluoropyridine (1.0 eq).

Add piperidine (1.2 eq) and potassium carbonate (2.0 eq).

Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the reactants (typically at a

concentration of 0.1 - 0.5 M).
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Heat the reaction mixture to 100 °C with vigorous stirring.

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-

mass spectrometry (LC-MS).

Upon completion (typically 12 hours), cool the mixture to room temperature.

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the

aqueous phase).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Filter and concentrate the organic phase under reduced pressure.

Purify the residue by flash column chromatography to yield the 5-bromo-2-(piperidin-1-

yl)pyridine product.[2]

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-
2-fluoropyridine with Phenylboronic Acid
Procedure:

In a Schlenk flask, combine 5-Bromo-2-fluoropyridine (1.0 eq), phenylboronic acid (1.2

eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and

SPhos (4 mol%).

Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen)

three times.

Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

Heat the reaction mixture to 100 °C with vigorous stirring.

Monitor the reaction progress by TLC or LC-MS.

Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

2-fluoro-5-phenylpyridine.[4][7]

Application in Drug Discovery: Targeting the
Neuropeptide Y Y5 Receptor
5-Bromo-2-fluoropyridine is a key building block in the synthesis of inhibitors targeting the

Neuropeptide Y receptor Y5 (NPY Y5R), a G-protein coupled receptor implicated in the

regulation of food intake and energy homeostasis.[1] Inhibition of this receptor is a therapeutic

strategy for obesity and related metabolic disorders.

Neuropeptide Y Receptor Y5 (NPY Y5R) Signaling
Pathway
The following diagram illustrates the downstream signaling cascade initiated by the activation

of the NPY Y5 receptor and the point of intervention for inhibitors synthesized using 5-Bromo-
2-fluoropyridine.
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NPY Y5 Receptor Signaling Pathway

Pathway Description: Upon binding of Neuropeptide Y (NPY), the Y5 receptor activates an

inhibitory G-protein (Gαi/o).[8] This leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

[8][9] Concurrently, the G-protein can activate the MAPK/ERK signaling cascade, which

promotes cell proliferation and migration.[10][11] NPY Y5R inhibitors, often synthesized using

5-Bromo-2-fluoropyridine, block the initial binding of NPY, thereby preventing these

downstream effects.

Conclusion
5-Bromo-2-fluoropyridine stands out as a valuable and cost-effective reagent in synthetic

chemistry. Its orthogonal reactivity allows for the strategic and efficient construction of complex

molecules. While alternatives exist, 5-Bromo-2-fluoropyridine often provides an optimal

balance of reactivity, cost, and availability for both small-scale research and larger-scale drug

development campaigns. The detailed protocols and comparative data presented in this guide
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are intended to assist researchers in making informed decisions when selecting reagents for

their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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